Oxadiazon
Overview
Description
Oxadiazon is a pre-emergent or early post-emergent herbicide widely used for the control of annual grasses and broadleaf weeds. It is particularly effective in turfgrass, ornamental plants, and conifer nurseries . The compound is known for its persistence and residual activity, making it a valuable tool in weed management.
Mechanism of Action
Target of Action
Oxadiazon, a herbicide, primarily targets the process of photosynthesis in plants . It belongs to the WSSA group 14, which includes herbicides that inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of chlorophyll .
Mode of Action
This compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll production . This inhibition disrupts the process of photosynthesis, leading to the death of the plant . This compound is a pre-emergent or early post-emergent herbicide, meaning it is effective against plants in the early stages of growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chlorophyll biosynthesis pathway . By inhibiting PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the production of chlorophyll . This disruption leads to a deficiency in chlorophyll, impairing the plant’s ability to carry out photosynthesis and ultimately leading to plant death .
Pharmacokinetics
This compound exhibits low mobility in soil, with a KFoc value ranging from 979 to 1527 mL/g, indicating its tendency to bind to organic matter . It is stable to hydrolysis at pH 4, 5, and 7, but hydrolyses at pH 9 . These properties influence the bioavailability of this compound in the environment .
Result of Action
The primary result of this compound’s action is the death of the plant due to the disruption of photosynthesis . In rice plants, this compound causes brown spots on the foliage at higher rates . In barnyardgrass, it inhibits CO2 fixation and the export of fixed carbon .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. It persists in the environment bound to organic matter . The presence of organic matter in the environment can affect the bioavailability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Oxadiazon interacts with various biomolecules in the biochemical reactions. It is known to inhibit the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts these biosynthetic pathways, leading to the death of the plant cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing irreversible cell membrane damage . This damage is primarily due to the inhibition of protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrin IX, a molecule that can cause oxidative damage to cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme protoporphyrinogen oxidase, inhibiting its activity . This inhibition disrupts the biosynthesis of chlorophyll and heme, essential components for the survival of plant cells . The disruption in these pathways leads to cell death, thereby preventing the growth of weeds .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a persistent effect over time . It remains stable and continues to inhibit the growth of weeds effectively
Metabolic Pathways
This compound is involved in the heme and chlorophyll biosynthesis pathways by virtue of its inhibition of the enzyme protoporphyrinogen oxidase
Transport and Distribution
It is known that this compound is minimally translocated within plant tissues . Only about 2 to 3% of applied this compound is translocated in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxadiazon is synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-isopropoxyphenylhydrazine with tert-butyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to ensure the final product’s purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced this compound analogs.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Oxadiazon has several scientific research applications:
Biology: Studied for its effects on plant physiology and its role in weed management.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in biological systems.
Industry: Widely used in agriculture for weed control in turfgrass, ornamental plants, and conifer nurseries.
Comparison with Similar Compounds
- Acifluorfen
- Oxyfluorfen
- Fluorodifen
- Nitrofen
Properties
IUPAC Name |
5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUNORXWHYHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 | |
Record name | OXYDIAZON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18184 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024239 | |
Record name | Oxadiazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxydiazon is a crystalline solid. Used as an herbicide., White odorless solid; [Merck Index] | |
Record name | OXYDIAZON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18184 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oxadiazon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6471 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °C), Soluble in solvents, In water, 0.7 mg/l @ 24 °C | |
Record name | OXADIAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.26 mg/l | |
Record name | OXADIAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000011 [mmHg], 1.15X10-7 mm Hg @ 22 °C | |
Record name | Oxadiazon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6471 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | OXADIAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Colorless crystals | |
CAS No. |
19666-30-9 | |
Record name | OXYDIAZON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18184 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxadiazon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19666-30-9 | |
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Record name | Oxadiazon [ANSI:BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666309 | |
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Record name | Oxadiazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.272 | |
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Record name | OXADIAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6U0E0YTP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | OXADIAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90 °C | |
Record name | OXADIAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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